molecular formula C17H12O2 B067675 3-(Naphthalen-2-yl)benzoic acid CAS No. 168618-46-0

3-(Naphthalen-2-yl)benzoic acid

Cat. No. B067675
M. Wt: 248.27 g/mol
InChI Key: QOPDOKREBSOVNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Naphthalen-2-yl)benzoic acid and its derivatives involves intricate organic synthesis techniques. For instance, in the study of luminescent lanthanide complexes, 4-naphthalen-1-yl-benzoic acid derivatives were synthesized and utilized to investigate their photophysical properties, demonstrating the compound's role in facilitating energy transfer in luminescent systems (Kim, Baek, & Kim, 2006). This approach highlights the synthetic versatility of naphthalen-yl-benzoic acids in creating materials with desired photophysical characteristics.

Molecular Structure Analysis

The molecular structure of 3-(Naphthalen-2-yl)benzoic acid derivatives has been extensively analyzed through various spectroscopic techniques. A notable example includes the synthesis and theoretical calculation of a specific derivative, 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl) benzoic acid, where techniques like FTIR, NMR, and UV-Vis spectroscopy were employed alongside Density Functional Theory (DFT) calculations to elucidate the molecule's structure and electronic properties (Atay & Ulutürk, 2022).

Chemical Reactions and Properties

3-(Naphthalen-2-yl)benzoic acid participates in various chemical reactions, demonstrating its reactive nature and potential for forming complex compounds. For example, it has been used in the synthesis of mono azo dyes, showcasing its utility in dye chemistry and materials science. These synthetic routes often involve reactions that highlight the compound's ability to undergo transformations leading to novel chemical entities with significant applications (Atay & Ulutürk, 2022).

Physical Properties Analysis

The physical properties of 3-(Naphthalen-2-yl)benzoic acid derivatives are pivotal for their application in various fields. The compound's luminescence, as discussed in the sensitized emission of luminescent lanthanide complexes, is a critical property for applications in lighting and display technologies. The influence of solvent polarity on fluorescence spectra and the efficient energy transfer to Eu(III) ions underscore the compound's suitability for creating advanced luminescent materials (Kim, Baek, & Kim, 2006).

Chemical Properties Analysis

The chemical properties of 3-(Naphthalen-2-yl)benzoic acid, such as its reactivity in forming complexes with metals and its role in facilitating charge-transfer processes, are central to its applications in chemistry. Its ability to act as a ligand in forming luminescent complexes highlights the compound's versatility and its potential for creating functional materials with specific chemical and physical properties (Kim, Baek, & Kim, 2006).

Scientific Research Applications

Double Decarboxylative Coupling Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used in double decarboxylative coupling reactions of carboxylic acids, a new avenue for forging carbon–carbon bonds .
  • Methods of Application : The synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
  • Results or Outcomes : This environmentally benign alternative to traditional coupling reactions has gained considerable attention in the field of organic chemistry .

Natural Compound Research

  • Scientific Field : Phytochemistry
  • Application Summary : Naphthalene derivatives, including “3-(Naphthalen-2-yl)benzoic acid”, have been found in plants, liverworts, fungi, and insects .
  • Methods of Application : These compounds are isolated and their structures elucidated using various techniques including Infrared (IR), Ultraviolet (UV), Mass Spectrometry (MS), and X-ray .
  • Results or Outcomes : Naphthalene derivatives have displayed a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .

Antimicrobial Research

  • Scientific Field : Microbiology
  • Application Summary : Certain compounds, including “3-(Naphthalen-2-yl)benzoic acid”, have shown potent growth inhibitory properties for certain bacteria .
  • Methods of Application : These compounds are tested against bacteria such as Staphylococcus aureus and Acinetobacter baumannii .
  • Results or Outcomes : The minimum inhibitory concentration (MIC) for these bacteria was found to be as low as 0.78 and 1.56 μg ml−1, respectively .

Alzheimer’s Disease Research

  • Scientific Field : Pharmacology
  • Application Summary : “Naphthalen-2-yl 3,5-Dinitrobenzoate”, a derivative of “3-(Naphthalen-2-yl)benzoic acid”, is being evaluated as a drug candidate for Alzheimer’s disease .
  • Methods of Application : The toxicity of this compound is being evaluated in the context of its potential therapeutic use .
  • Results or Outcomes : The results of this research are not specified in the source .

Synthesis of Heterocycles

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions .
  • Methods of Application : The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions eventuated to several organic molecules with potent biological properties .
  • Results or Outcomes : This approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .

Toxicity Evaluation

  • Scientific Field : Pharmacology
  • Application Summary : The toxicity potential of a derivative of “3-(Naphthalen-2-yl)benzoic acid”, naphthalen-2-yl 3,5-dinitrobenzoate (SF1), has been studied .
  • Methods of Application : Acute, subacute toxicity and teratogenicity studies were performed as per Organization of economic cooperation and development (OECD) 425, 407, and 414 test guidelines, respectively .
  • Results or Outcomes : A 2000 mg/kg dose of SF1 tends to induce minor liver dysfunction along with immunomodulation, and it is well below its LD50. Moreover, it can be safely used in pregnancy owing to its no detectable teratogenicity .

Synthesis of Diverse Bioactive Heterocyclic Scaffold

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
  • Methods of Application : The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions eventuated to several organic molecules with potent biological properties .
  • Results or Outcomes : This unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability and low cost makes it fascinating candidate for organic chemists .

Immunostimulatory Action

  • Scientific Field : Pharmacology
  • Application Summary : The compound SF1, a derivative of “3-(Naphthalen-2-yl)benzoic acid”, showed immunostimulatory action by increasing the white blood cells (WBC) levels .
  • Methods of Application : Group II-IV was administered 5, 10, 20, and 40 mg/kg dose of SF1 for consecutive 28 days via oral route once daily .
  • Results or Outcomes : Consequently, a 2000 mg/kg dose of SF1 tends to induce minor liver dysfunction along with immunomodulation, and it is well below its LD50 .

properties

IUPAC Name

3-naphthalen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17(19)16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPDOKREBSOVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-2-yl)benzoic acid

CAS RN

168618-46-0
Record name 3-(2-Naphthalenyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168618-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(naphthalen-2-yl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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